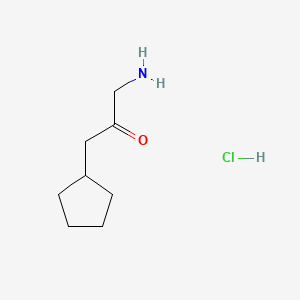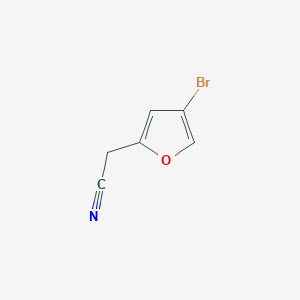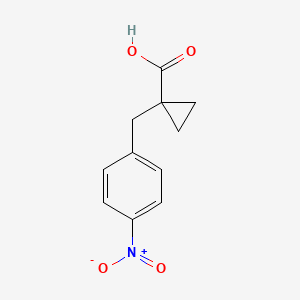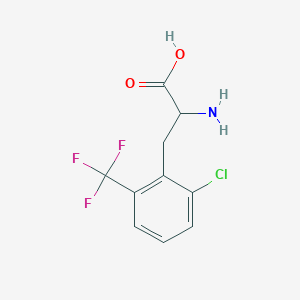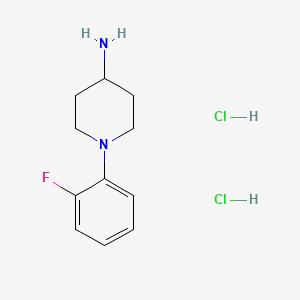
3-(Prop-1-yn-1-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-1-yn-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N. It features a pyrrolidine ring substituted with a propynyl group at the third position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-yn-1-yl)pyrrolidine can be achieved through several methods. One common approach involves the Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. This method is regio- and stereoselective, providing high yields of the desired product . The reaction is typically carried out in solvents such as dichloromethane, hexane, toluene, or diethyl ether, and is tolerant to various substituents on the alkyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(Prop-1-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the propynyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce saturated or partially saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
科学研究应用
3-(Prop-1-yn-1-yl)pyrrolidine has several scientific research applications:
作用机制
The mechanism of action of 3-(Prop-1-yn-1-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group and the pyrrolidine ring can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, lacks the propynyl group and has different chemical properties and reactivity.
3-(2-Propyn-1-yl)pyrrolidine: A closely related compound with similar structural features but potentially different reactivity and applications.
Proline Derivatives: Compounds like proline and its derivatives share the pyrrolidine ring but have different substituents and biological activities.
Uniqueness
This structural feature allows for specific interactions and transformations that are not possible with other pyrrolidine derivatives .
属性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC 名称 |
3-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3 |
InChI 键 |
UIWBCGUXQCYJJD-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
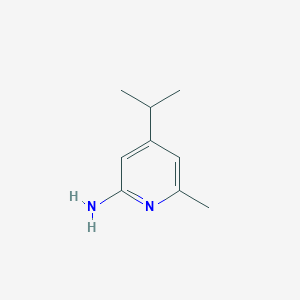
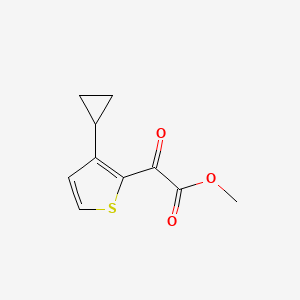
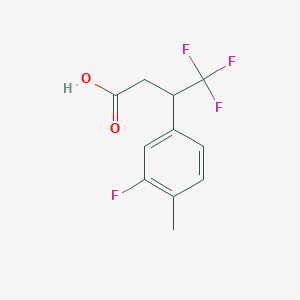
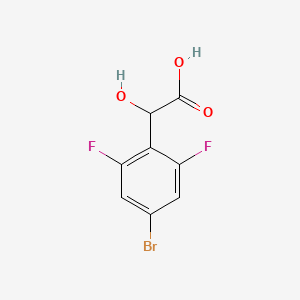
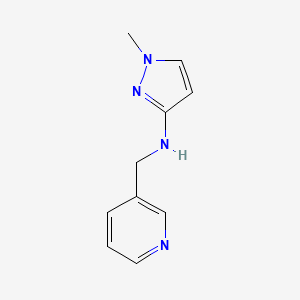
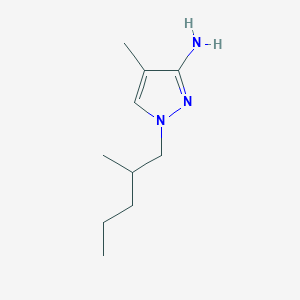
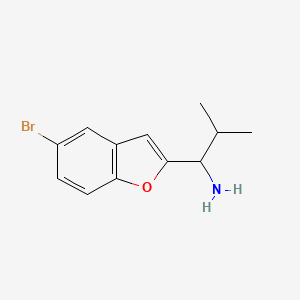
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)
